(2,6-Dimethylpyridine-3,5-diyl)dimethanol
Overview
Description
(2,6-Dimethylpyridine-3,5-diyl)dimethanol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpyridine-3,5-diyl)dimethanol typically involves the hydroxymethylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced waste compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpyridine-3,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 5-Carboxy-2,6-dimethylpyridine
Reduction: 5-Hydroxymethyl-2,6-dimethylpyridin-3-yl-methanol
Substitution: Various substituted pyridines depending on the reagent used
Scientific Research Applications
(2,6-Dimethylpyridine-3,5-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-Dimethylpyridine-3,5-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-2,4,6-trimethyl-pyridin-3-yl-methanol
- 2,5-Dihydroxymethylpyridine
- 5-Bromo-2-hydroxymethyl-pyridin-3-yl-methanol
Uniqueness
(2,6-Dimethylpyridine-3,5-diyl)dimethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxymethyl and dimethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-2,6-dimethylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-8(4-11)3-9(5-12)7(2)10-6/h3,11-12H,4-5H2,1-2H3 |
InChI Key |
GXUYKKQPHHFXQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)CO)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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